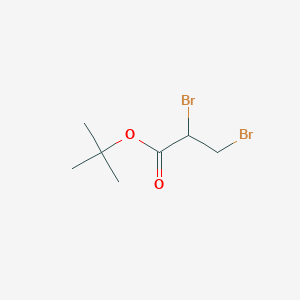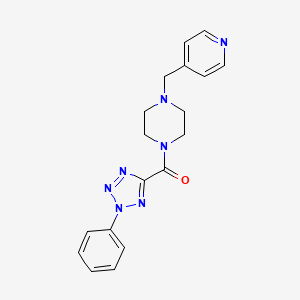
(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a tetrazole moiety, which is a bioisostere of the carboxylic acid group . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the tetrazole moiety with various substituted aryl isocyanates and aryl isothiocyanates . The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities .Molecular Structure Analysis
The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . The molecular formula of a similar compound is C 34 H 35 N 5 O 3 and the molecular weight is 561.67 gm/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition of the tetrazole moiety with isocyanates and isothiocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by infrared (IR), 1 H and 13 C nuclear magnetic resonance (NMR), and mass spectral data .科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have developed new derivatives through the synthesis of compounds structurally related to "(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone," focusing on their antimicrobial properties. For instance, the synthesis of pyridine derivatives and their subsequent evaluation for antimicrobial activity showcase the chemical versatility and potential pharmaceutical applications of these compounds (Patel, Agravat, & Shaikh, 2011). Another study synthesized pyrazoline derivatives containing the pyridin-4-yl)methanone moiety, demonstrating significant antimicrobial efficacy, highlighting the compound's potential in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Material Science Applications
In the realm of materials science, certain derivatives structurally akin to the mentioned compound have been explored for their optical properties. For example, a study on the synthesis of imidazo[1,5-a]pyridine derivatives revealed their potential as low-cost emitters with large Stokes' shifts. This research indicates the utility of such compounds in developing luminescent materials with high quantum yields and significant Stokes' shifts, paving the way for novel applications in optoelectronic devices (Volpi et al., 2017).
Anticonvulsant Agents
Compounds with structural similarities have also been assessed for their potential as anticonvulsant agents. A notable example includes the synthesis and evaluation of triazin-6-yl derivatives as sodium channel blockers and anticonvulsant agents. These studies underscore the therapeutic potential of such compounds in the treatment of epilepsy, demonstrating significant efficacy in preclinical models (Malik & Khan, 2014).
Drug Design and Receptor Interaction Studies
Moreover, research into the molecular interactions of related compounds with specific receptors has provided valuable insights into drug design and the development of selective antagonists for therapeutic use. For instance, a study on the interaction of a cannabinoid receptor antagonist offered critical data on the compound's conformational dynamics and binding mechanisms, informing the design of more effective drug candidates (Shim et al., 2002).
作用機序
Safety and Hazards
将来の方向性
The future directions in the research of similar compounds involve further exploration of their biological activities, including antibacterial, anticancer, and anti-TB activities . The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .
特性
IUPAC Name |
(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQMDQOEPCJUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)
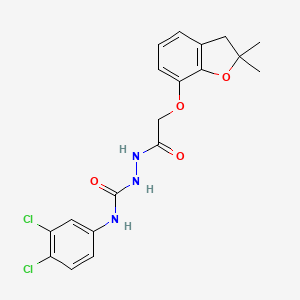
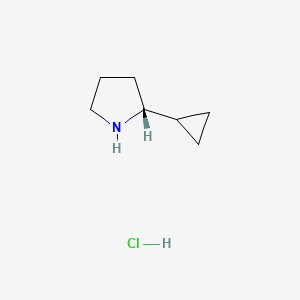
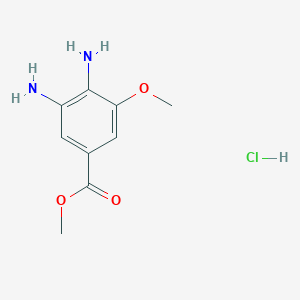
![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)


![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)
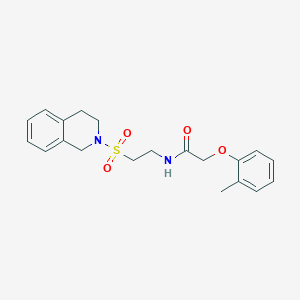
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2932748.png)
![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)
